1-Isothiocyanato-6-(methylthio)hexan

Übersicht

Beschreibung

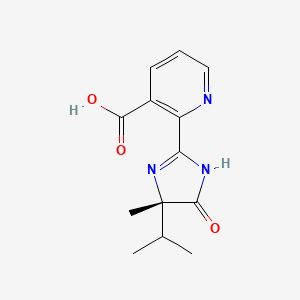

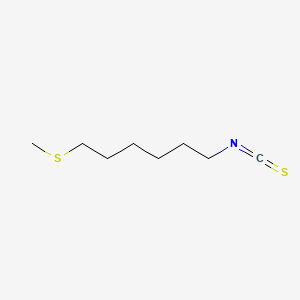

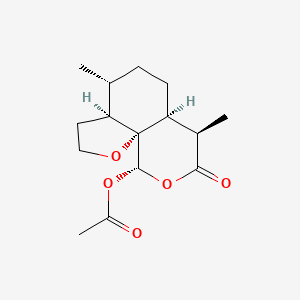

1-Isothiocyanato-6-(methylsulfenyl)-hexan ist eine organische Verbindung mit der Summenformel C8H15NOS2. Es ist bekannt für seine einzigartige Struktur, die eine Isothiocyanatgruppe und eine Methylsulfenylgruppe umfasst, die an eine Hexankette gebunden sind.

Wissenschaftliche Forschungsanwendungen

1-Isothiocyanato-6-(methylsulfenyl)-hexan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere in der Krebsbehandlung.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 1-Isothiocyanato-6-(methylsulfenyl)-hexan beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Isothiocyanatgruppe ist dafür bekannt, mit Nucleophilen wie Thiolen und Aminen in biologischen Systemen zu reagieren. Diese Reaktivität kann zur Modifikation von Proteinen und anderen Biomolekülen führen, wodurch möglicherweise zelluläre Prozesse gestört und therapeutische Wirkungen erzielt werden .

Wirkmechanismus

1-Isothiocyanato-6-(methylthio)hexane

, also known as 6-methylthiohexyl isothiocyanate , is a compound with diverse biological activities . Here is an overview of its mechanism of action:

Target of Action

Isothiocyanates, a group to which this compound belongs, are known to interact with a variety of biological targets, including proteins and enzymes involved in cellular signaling and metabolism .

Mode of Action

Isothiocyanates, including 1-Isothiocyanato-6-(methylthio)hexane, are known to induce oxidative stress, which can lead to various cellular responses . They can also inhibit the growth of several types of cultured human cancer cells .

Biochemical Pathways

Isothiocyanates can affect multiple biochemical pathways. For instance, they have been shown to suppress the metastasis potential of human non-small cell lung cancer cells by modulating metastasis-related gene expression and inhibiting the Akt/NFκB pathway .

Pharmacokinetics

Isothiocyanates are generally known to be rapidly absorbed and metabolized in the body .

Result of Action

The action of 1-Isothiocyanato-6-(methylthio)hexane can lead to various molecular and cellular effects. For instance, it has been shown to suppress the growth of human non-small cell lung cancer cells . It also has antimutagenic activity, particularly against aneuploidogen agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Isothiocyanato-6-(methylthio)hexane. For example, the compound has been found in wasabi (Wasabia japonica), suggesting that it may be influenced by factors such as pH, temperature, and the presence of other compounds .

Biochemische Analyse

Biochemical Properties

1-Isothiocyanato-6-(methylthio)hexane plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with ornithine decarboxylase, an enzyme involved in polyamine biosynthesis. 1-Isothiocyanato-6-(methylthio)hexane acts as an inhibitor of this enzyme, thereby affecting the polyamine levels within cells . Additionally, it has been identified as an antineoplastic agent, suggesting its potential in cancer therapy .

Cellular Effects

The effects of 1-Isothiocyanato-6-(methylthio)hexane on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 1-Isothiocyanato-6-(methylthio)hexane reduces cell survival by inhibiting key signaling pathways that promote cell proliferation . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 1-Isothiocyanato-6-(methylthio)hexane exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with ornithine decarboxylase results in the inhibition of this enzyme, thereby reducing polyamine synthesis . Additionally, 1-Isothiocyanato-6-(methylthio)hexane can induce changes in gene expression by affecting the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 1-Isothiocyanato-6-(methylthio)hexane in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to 1-Isothiocyanato-6-(methylthio)hexane can result in sustained inhibition of cell proliferation and other cellular processes .

Dosage Effects in Animal Models

In animal models, the effects of 1-Isothiocyanato-6-(methylthio)hexane vary with different dosages. At lower doses, it exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1-Isothiocyanato-6-(methylthio)hexane is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of ornithine decarboxylase affects the polyamine biosynthesis pathway, leading to changes in polyamine levels within cells

Transport and Distribution

The transport and distribution of 1-Isothiocyanato-6-(methylthio)hexane within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of 1-Isothiocyanato-6-(methylthio)hexane within tissues is influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

The subcellular localization of 1-Isothiocyanato-6-(methylthio)hexane is essential for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Understanding the subcellular localization of 1-Isothiocyanato-6-(methylthio)hexane is crucial for elucidating its mechanism of action.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1-Isothiocyanato-6-(methylsulfenyl)-hexan kann durch eine Reihe von chemischen Reaktionen synthetisiert werden. Ein übliches Verfahren umfasst die Azidierung einer Vorläuferverbindung, gefolgt von einer Reaktion mit einem Triphenylphosphin/Schwefelkohlenstoff-System. Beispielsweise kann 1-Chlor-6-methoxyhexan mit dieser Methode in 1-Isothiocyanato-6-methoxyhexan umgewandelt werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von 1-Isothiocyanato-6-(methylsulfenyl)-hexan umfasst typischerweise die großtechnische Synthese unter Verwendung ähnlicher chemischer Wege. Der Prozess ist auf Ausbeute und Reinheit optimiert, um sicherzustellen, dass die Verbindung die erforderlichen Spezifikationen für verschiedene Anwendungen erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Isothiocyanato-6-(methylsulfenyl)-hexan unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Methylsulfenylgruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Isothiocyanatgruppe kann reduziert werden, um Amine zu bilden.

Substitution: Die Isothiocyanatgruppe kann nucleophile Substitutionsreaktionen eingehen.

Übliche Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine oder Alkohole können unter milden Bedingungen mit der Isothiocyanatgruppe reagieren.

Wichtigste gebildete Produkte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amine.

Substitution: Thioharnstoffe und verwandte Verbindungen.

Vergleich Mit ähnlichen Verbindungen

1-Isothiocyanato-6-(methylsulfenyl)-hexan kann mit anderen Isothiocyanat-haltigen Verbindungen verglichen werden, wie zum Beispiel:

Allylisothiocyanat: In Senföl enthalten, bekannt für seinen scharfen Geschmack und seine antimikrobiellen Eigenschaften.

Phenethylisothiocyanat: In Kreuzblütlern enthalten, wird auf seine krebshemmenden Eigenschaften untersucht.

Sulforaphan: In Brokkoli enthalten, bekannt für seine krebsvorbeugende und krebshemmende Wirkung

Die Einzigartigkeit von 1-Isothiocyanato-6-(methylsulfenyl)-hexan liegt in seiner spezifischen Struktur, die eine Isothiocyanatgruppe mit einer Methylsulfenylgruppe kombiniert, wodurch möglicherweise unterschiedliche chemische und biologische Eigenschaften entstehen.

Eigenschaften

IUPAC Name |

1-isothiocyanato-6-methylsulfanylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS2/c1-11-7-5-3-2-4-6-9-8-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBXPFAXPUDDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196118 | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; Penetrating raddish-like aroma | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.035-1.041 (20°) | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4430-39-1 | |

| Record name | 1-Isothiocyanato-6-(methylthio)hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isothiocyanato-6-(methylsulfanyl)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(METHYLTHIO)HEXYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63844HOL2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Isothiocyanato-6-(methylthio)hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-methylthiohexyl isothiocyanate exert its biological effects?

A1: 6-methylthiohexyl isothiocyanate interacts with the Nrf2/Keap1 system. [] This system is a key regulator of cellular defense mechanisms against oxidative stress and electrophilic insults.

Q2: What is the mechanism by which 6-methylthiohexyl isothiocyanate activates the Nrf2 pathway?

A2: Research suggests that 6-methylthiohexyl isothiocyanate modifies Keap1, a protein that normally sequesters and targets Nrf2 for degradation. [] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and accumulation in the nucleus. []

Q3: What happens when Nrf2 accumulates in the nucleus?

A3: Nuclear Nrf2 binds to the antioxidant response element (ARE), a specific DNA sequence. [] This binding initiates the transcription of genes encoding antioxidant and detoxification enzymes, such as NADP(H):quinone oxidoreductase 1 (NQO1). [] Increased NQO1 levels contribute to cellular protection against oxidative damage. []

Q4: What is known about the stability of 6-methylthiohexyl isothiocyanate?

A4: Studies have shown that 6-methylthiohexyl isothiocyanate is susceptible to degradation, primarily through enzymatic oxidation. [, ] Adding antioxidants like α-tocopherol and ascorbic acid can effectively stabilize 6-methylthiohexyl isothiocyanate and prevent its degradation. []

Q5: Are there alternative methods to stabilize 6-methylthiohexyl isothiocyanate?

A5: Yes, using enzyme inhibitors like EGCG (epigallocatechin gallate) or EDTA (ethylenediaminetetraacetic acid) has also shown promising results in stabilizing 6-methylthiohexyl isothiocyanate. []

Q6: Has 6-methylthiohexyl isothiocyanate been investigated for potential cancer chemopreventive effects?

A6: Yes, research in A/J mice demonstrated that pretreatment with 6-methylthiohexyl isothiocyanate inhibited O-methylguanine formation in the lungs induced by the carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphonic acid, [[2-[(2,6-diamino-4-pyrimidinyl)oxy]ethoxy]methyl]-](/img/structure/B1195286.png)

![N,N-diethyl-2-[[4-ethyl-5-(3-oxo-2-naphthalenylidene)-1H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1195290.png)

![N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine](/img/structure/B1195295.png)

![5-[(4-ethylphenoxy)methyl]-N-(2-pyridinylmethyl)-2-furancarboxamide](/img/structure/B1195296.png)

![(4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B1195297.png)